![molecular formula C12H13Cl2F3N4O B2354050 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride CAS No. 2060040-45-9](/img/structure/B2354050.png)
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride” is a chemical with the CAS Number: 2060024-59-9 . It has a molecular weight of 357.16 . The IUPAC name for this compound is 3-(pyridin-3-yl)-5-(3-(trifluoromethyl)pyrrolidin-3-yl)-1,2,4-oxadiazole dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H11F3N4O.2ClH/c13-12(14,15)11(3-5-17-7-11)10-18-9(19-20-10)8-2-1-4-16-6-8;;/h1-2,4,6,17H,3,5,7H2;2*1H . This indicates the presence of a pyridine ring, a pyrrolidine ring, and an oxadiazole ring, along with a trifluoromethyl group.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 357.16 .Scientific Research Applications
Antitumor Activity
One significant application of compounds related to 4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride is in the field of antitumor research. Studies have shown that novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives exhibit antitumor activity. These compounds have been synthesized and structurally characterized for their potential medical applications. For instance, certain compounds exhibited significant potency, as evidenced by mean IC50 values in various cancer cell lines (Maftei et al., 2016).
Antimicrobial Activity
Another area of application for these compounds is in antimicrobial research. Derivatives of 1,2,4-oxadiazoles have been synthesized and found to exhibit strong antimicrobial activity. Studies have conducted structure-activity relationship analyses of these compounds to better understand their effectiveness against microbial infections (Krolenko et al., 2016).
Apoptosis Inducers and Potential Anticancer Agents
These compounds have also been identified as novel apoptosis inducers. Through high-throughput screening assays, certain derivatives have been found to have activity against breast and colorectal cancer cell lines. This highlights their potential as anticancer agents. Moreover, some of these compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells, further underlining their potential therapeutic value (Zhang et al., 2005).
Anticancer Evaluation of Heterocyclic Compounds
A wide range of heterocyclic compounds, including 1,2,4-oxadiazoles, has been synthesized and evaluated for their anticancer properties. These studies provide valuable insights into the therapeutic potential of these compounds, including their cytotoxic effects on various cancer cell lines (Redda & Gangapuram, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, a key structural component of this compound, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key structural component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Pharmacokinetics
The presence of heteroatomic fragments in these molecules is known to be a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
3-pyridin-4-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4O.2ClH/c13-12(14,15)11(3-6-17-7-11)10-18-9(19-20-10)8-1-4-16-5-2-8;;/h1-2,4-5,17H,3,6-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOAFDOBOWSIEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=NC=C3)C(F)(F)F.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.